molecular formula C25H21FN4O4 B3606251 N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3606251
M. Wt: 460.5 g/mol
InChI Key: IHNHKMSFIBHVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, fluorobenzamido, phenyl, and pyrazole carboxamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Fluorobenzamido Group: The fluorobenzamido group is attached via an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Methoxylation: The methoxy groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-5-(2-CHLOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-5-(2-BROMOBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzamido group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- counterparts

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4/c1-33-17-12-13-21(22(14-17)34-2)28-25(32)19-15-27-30(16-8-4-3-5-9-16)23(19)29-24(31)18-10-6-7-11-20(18)26/h3-15H,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHKMSFIBHVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Reactant of Route 6
N-(2,4-DIMETHOXYPHENYL)-5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

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